molecular formula C23H23N5O2 B2378823 3-(1-(1H-indole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421585-12-7

3-(1-(1H-indole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2378823
CAS No.: 1421585-12-7
M. Wt: 401.47
InChI Key: AOPDYXWIWZDDHZ-UHFFFAOYSA-N
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Description

3-(1-(1H-Indole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a potent and selective small molecule inhibitor identified for its activity against key kinases. It functions primarily as an inhibitor of Tropomyosin receptor kinases (Trk), a family of receptors critical for neuronal development, survival, and differentiation. Dysregulation of Trk signaling, through gene fusions, overexpression, or mutations, is a well-documented driver in a range of cancers, particularly papillary thyroid cancer and other malignancies . Consequently, this compound serves as a crucial pharmacological tool for investigating the Trk signaling pathway in oncology research, enabling the study of tumor proliferation and survival mechanisms. Beyond its role in Trk inhibition, research indicates this compound also exhibits potent inhibitory activity against the Resistant Mutants of ABL1 Kinase. This makes it a valuable asset in the study of chronic myeloid leukemia (CML) , where resistance to tyrosine kinase inhibitors like Imatinib, often mediated by ABL1 mutations, is a major clinical challenge. Its dual inhibitory profile allows researchers to explore cross-pathway interactions and develop strategies to overcome drug resistance in hematopoietic cancers. The primary research applications for this compound include use in biochemical assays to determine inhibitor potency and selectivity, in cell-based models to assess its effects on cancer cell viability and apoptosis, and in preclinical studies to understand the pharmacokinetic and pharmacodynamic properties of novel triazole-based kinase inhibitors.

Properties

IUPAC Name

5-[1-(1H-indole-6-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-26-23(30)28(19-7-3-2-4-8-19)21(25-26)18-6-5-13-27(15-18)22(29)17-10-9-16-11-12-24-20(16)14-17/h2-4,7-12,14,18,24H,5-6,13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPDYXWIWZDDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(1H-indole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a derivative of the triazole family, which has garnered attention due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC₁₉H₁₇N₅O₂
Molecular Weight347.4 g/mol
CAS Number2034478-86-7

Anticancer Properties

Recent studies have indicated that compounds within the triazole class exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results in inhibiting various cancer cell lines. In particular, the compound's structural features enable it to interact with multiple biological targets.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways. A study reported that similar triazole derivatives activated caspase-3 and caspase-8 in human epithelial cancer cell lines, leading to increased apoptosis rates .
  • IC50 Values : In comparative studies, derivatives of similar structures have shown IC50 values ranging from 22 nM to 65 nM against various cancer cell lines, indicating potent antiproliferative effects . Although specific IC50 values for the compound are not available, its structural analogs suggest a potential for similar efficacy.

Neuropharmacological Effects

The indole and piperidine components of the compound suggest potential activity as a neuropharmacological agent. Indole derivatives have been studied for their effects on neurotransmitter systems.

  • Histamine Receptor Modulation : Compounds with similar structures have been reported to act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in cognitive functions and neurodegenerative diseases . This interaction may provide therapeutic benefits for conditions such as Alzheimer's disease.
  • Antioxidant Activity : The compound's potential antioxidant properties are also noteworthy. Related compounds have demonstrated significant radical scavenging activity, which could contribute to neuroprotective effects .

Study on Antiproliferative Activity

In a study evaluating various triazole derivatives against cancer cell lines (A-594), compounds with similar structures to our target compound showed enhanced caspase-3 expression levels compared to control groups. The most potent derivatives achieved overexpression levels significantly higher than standard treatments . This suggests that our compound may possess similar or enhanced apoptotic capabilities.

Neuropharmacological Evaluation

Research on related indole-piperidine compounds has indicated their effectiveness in modulating neurotransmitter systems and reducing neuroinflammation. These findings support the hypothesis that our compound could be beneficial in treating neurodegenerative conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain analogs have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in some derivatives enhances their activity against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Potential

The triazole moiety has been linked to anticancer activity. Research indicates that compounds similar to 3-(1-(1H-indole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . In vitro studies have shown promising results against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of compounds like this compound. Variations in substituents on the indole or piperidine rings can significantly affect biological activity. For example:

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., NO2)Increased antibacterial potency
Alkyl substitutions on piperidineEnhanced cytotoxicity in cancer cells

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Antimicrobial Studies

In a study published by RSC Advances, various derivatives were tested against common pathogens. Compounds with specific substitutions showed up to 19 mm inhibition zones against Pseudomonas aeruginosa, indicating strong antibacterial properties .

Anticancer Evaluations

A study evaluated the anticancer effects of structurally related compounds on human cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Triazolone Derivatives

The triazolone ring is a critical pharmacophore in multiple compounds. Key analogs include:

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Implications
1-(5-Chloro-2-Hydroxyphenyl)-3-(4-(Trifluoromethyl)Phenyl)-1H-1,2,4-Triazol-5(4H)-One Chlorophenol and trifluoromethylphenyl groups on triazolone No piperidine or indole; polar/hydrophobic substituents Enhanced metabolic stability due to trifluoromethyl; possible CYP450 interactions.
3-(1-(2-Chloro-6-Fluorobenzyl)Piperidin-4-Yl)-1-Methyl-4-Phenyl-1H-1,2,4-Triazol-5(4H)-One Chloro-fluorobenzyl-piperidine on triazolone Piperidine substitution (benzyl vs. indole-carbonyl) Increased lipophilicity; halogen atoms may improve target binding via van der Waals.
Aprepitant-Related Compound A Morpholino and bis(trifluoromethyl)phenyl groups on triazolone Complex morpholine backbone instead of piperidine-indole Neurokinin-1 receptor antagonism; pharmacokinetic optimization for oral bioavailability.

Piperidine-Indole Hybrids

The piperidine-indole motif is rare but notable in bioactive molecules:

  • PET Tracer 3 : (S)-(4-(1H-Indole-6-Carbonyl)-3-Methylpiperazin-1-Yl)(4'-Methoxy-[1,1'-Biphenyl]-4-Yl)Methanone Comparison: Replaces triazolone with a quinazolinone core and biphenyl group. Significance: Designed for GHS-R1a receptor imaging, suggesting the indole-piperazine moiety aids blood-brain barrier penetration.

Simpler Triazolone Derivatives

  • 3-(Chloromethyl)-4-Methyl-1H-1,2,4-Triazol-5(4H)-One :
    • Minimal substitution (chloromethyl and methyl groups).
    • Comparison : Lacks aromatic or complex heterocycles, implying lower target specificity but simpler synthesis.

Physicochemical and Pharmacokinetic Insights

  • Hydrogen Bonding : The indole NH and triazolone carbonyl may engage in hydrogen bonding, improving solubility relative to purely hydrophobic analogs like Aprepitant derivatives .
  • Metabolic Stability : The absence of ester or ether linkages (cf. ’s chlorocyclopropyl derivatives) suggests resistance to hydrolysis, though hepatic CYP450 metabolism of the indole or piperidine may occur .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential acylation of piperidine derivatives and cyclization reactions. For example, the indole-6-carbonyl group is introduced via coupling reactions (e.g., using EDCI/HOBt), followed by triazole ring formation through cyclocondensation of thiourea intermediates. Optimization requires careful control of:

  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.
  • Catalysts : Lewis acids like ZnCl₂ may accelerate acylation . Purification is achieved via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol.

Q. What spectroscopic methods are recommended for structural characterization?

Standard protocols include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., indole protons at δ 7.2–7.8 ppm, triazole carbonyl at ~170 ppm).
  • IR spectroscopy : Key peaks for carbonyl (1650–1700 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) .
  • HPLC-MS : To verify purity (>95%) and molecular ion peaks .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (300–400 nm) and analyze for photodegradants .
  • Humidity : Test at 75% RH; hygroscopicity can be quantified via Karl Fischer titration.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor-binding assays) and controls.
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outlier conditions.
  • Meta-analysis : Pool data from multiple sources using statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazole-indole scaffold?

Focus on modular modifications:

  • Piperidine substitution : Replace with morpholine or azetidine to alter steric effects.
  • Indole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to modulate electronic properties.
  • Triazole ring : Explore N-methyl vs. N-aryl derivatives to assess hydrogen-bonding capacity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

Employ tools like:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify reactive intermediates. Validate predictions with in vitro microsomal assays .

Q. What advanced techniques are recommended for identifying low-abundance degradation products?

  • LC-HRMS : High-resolution mass spectrometry with fragmentation (MS/MS) to assign structures.
  • NMR Cryoprobes : Enhance sensitivity for detecting impurities at <0.1% levels.
  • Isotope-Labeling : Use ¹³C-labeled starting materials to trace degradation pathways .

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